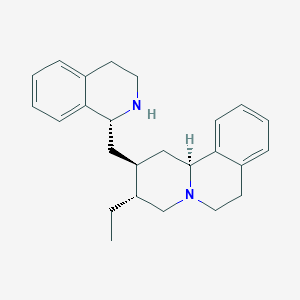
Emetan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Emetan is an isoquinoline alkaloid fundamental parent, an isoquinoline alkaloid and a member of isoquinolines.
Wissenschaftliche Forschungsanwendungen
Experimental Medicine Approach in Health Behavior Change
Experimental medicine (EM) offers a unique approach to accelerate research in health behavior change. This method emphasizes experimental tests of change mechanisms and programmatic research to identify effective strategies in promoting behavior change. EM's potential lies in advancing the understanding of which strategies are effective for whom and under what circumstances, contributing significantly to public health improvement (Sheeran, Klein, & Rothman, 2017).
Ecological Momentary Assessment in Substance Use Studies
Ecological momentary assessment (EMA) is highly suitable for studying episodic events like substance use, offering insights into patterns, mood, and contextual factors affecting substance use. This method has shown promise in capturing patterns not measurable by traditional methods, and its utility is expanding into various areas including treatment applications (Shiffman, 2009).
EMA in Alcohol Use and Consequences
EMA has advanced alcohol research by providing high-resolution data on drinking patterns and their dynamic predictors. It aids in understanding the precipitants of drinking, the patterns of consumption, and the associated physical, interpersonal, and legal consequences. Despite some limitations, EMA's potential in alcohol field research is vast (Wray, Merrill, & Monti, 2014).
EMA in Behavioral Medicine
EMA enables investigation of complex theoretical models in behavioral medicine. It surpasses traditional methods by assessing complex psychological, behavioral, and physiological processes in natural environments. This method allows for unique research questions and has strengths despite logistical and analytical challenges (Smyth & Stone, 2003).
Clinical Research Using Information Systems
Electronic medical record (EMR) data is emerging as a substrate for clinical research, offering insights into comorbidities, procedures, and outcomes. While EMR data collection is resource-efficient, it presents unique challenges in regulatory, privacy, and data quality aspects (Kheterpal, 2011).
Bridging Gap Between Research and Mental Health Care
Linking scientific research with routine mental health care practice, such as in the case of EMDR, is gaining attention. This approach stresses the importance of connecting research and practice for improved clinical outcomes (Engelhard, 2012).
Evolutionary Medicine in Human Health
Evolutionary medicine (EM) examines the evolutionary basis of diseases and its empirical research helps in understanding past, current, and future changes in human health. This field contributes to medical knowledge by analyzing generation-to-generation changes in human structure, functions, and pathologies (Rühli & Henneberg, 2013).
EM in Environmental Microbiology
In Environmental Microbiology (EM), Content-based Image Retrieval (CBIR) systems enhance effectiveness in information searching. These systems, using image segmentation and shape feature extraction, facilitate the retrieval of information on various microorganisms (Zou et al., 2015).
Electromagnetic Radiation in Cancer Research
Studies on electromagnetic fields (EMFs) show potential in various medical applications, including the treatment of cancer. EMFs are being increasingly used in research for understanding and treating cancer, providing new perspectives in oncological therapies (Verginadis et al., 2012).
Eigenschaften
Molekularformel |
C25H32N2 |
|---|---|
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
(2S,3R,11bS)-3-ethyl-2-[[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine |
InChI |
InChI=1S/C25H32N2/c1-2-18-17-27-14-12-20-8-4-6-10-23(20)25(27)16-21(18)15-24-22-9-5-3-7-19(22)11-13-26-24/h3-10,18,21,24-26H,2,11-17H2,1H3/t18-,21-,24+,25-/m0/s1 |
InChI-Schlüssel |
KSQYVPHTTWSOHG-CKBKHPSWSA-N |
Isomerische SMILES |
CC[C@H]1CN2CCC3=CC=CC=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC=CC=C5CCN4 |
Kanonische SMILES |
CCC1CN2CCC3=CC=CC=C3C2CC1CC4C5=CC=CC=C5CCN4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


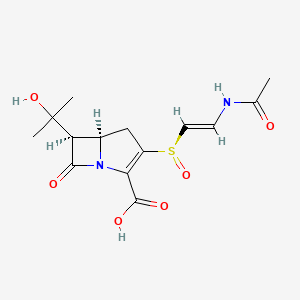

![(3S,4S)-4-[2-(4-benzyl-3-hydroxy-piperidin-1-yl)-ethanesulfonyl]-phenol](/img/structure/B1242442.png)
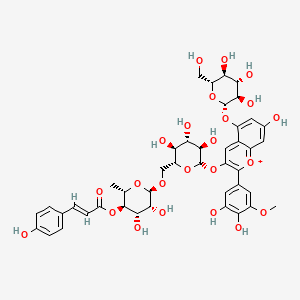
![(E)-3-[4-(dimethylamino)phenyl]-1-(4-imidazol-1-ylphenyl)prop-2-en-1-one](/img/structure/B1242444.png)

![Bis[5-(dibutylamino)pentan-2-yl] carbonate](/img/structure/B1242450.png)
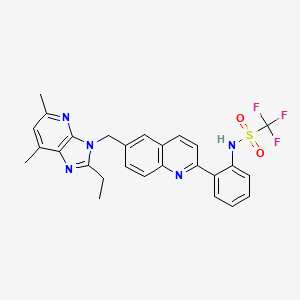
![(2S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methylsulfonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B1242453.png)
![Pyrido[4,3-b]indolizine-5,7-dione, 8-methoxy-1-(2-methylpropyl)-](/img/structure/B1242454.png)
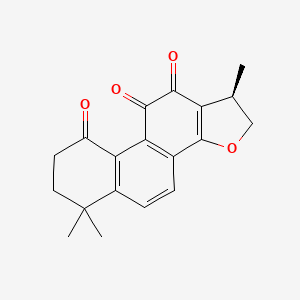
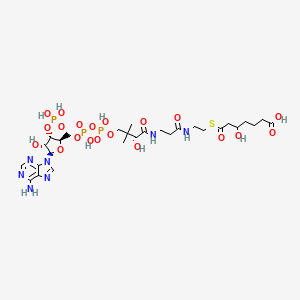
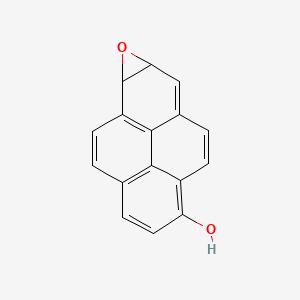
![1-S-[3-hydroxy-N-(sulfonatooxy)hex-5-enimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1242460.png)
